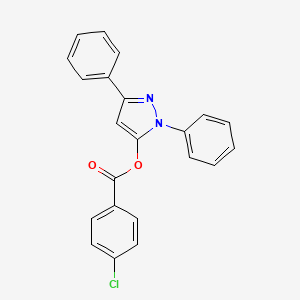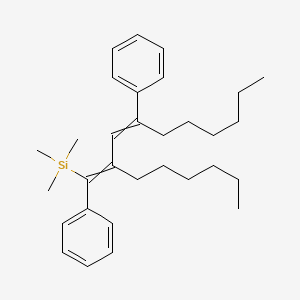
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane is a complex organic compound characterized by its unique molecular structure. It contains a total of 79 bonds, including 33 non-hydrogen bonds, 14 multiple bonds, and 14 rotatable bonds . The compound also features 2 double bonds, 12 aromatic bonds, and 2 six-membered rings . Its molecular formula is C31H46Si .
Métodos De Preparación
The synthesis of (2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane involves multiple steps, typically starting with the preparation of the hexyl and diphenyl components. These components are then subjected to a series of reactions, including coupling and deprotection, under controlled conditions to form the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
(2-Hexyl-1,4-diphenyldeca-1,3-dien-1-yl)(trimethyl)silane can be compared with other similar compounds, such as:
Hexadecanoic acid (2-pentadecyl-1,3-dioxolan-4-yl)methyl ester: This compound has a different structure and set of properties.
Other dien-1-yl compounds: These compounds share some structural similarities but differ in their specific chemical and physical properties.
The uniqueness of (2-Hexyl-1,4-diphenyldeca-1-3-dien-1-yl)(trimethyl)silane lies in its specific combination of hexyl, diphenyl, and trimethylsilane groups, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
827033-80-7 |
|---|---|
Fórmula molecular |
C31H46Si |
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
(2-hexyl-1,4-diphenyldeca-1,3-dienyl)-trimethylsilane |
InChI |
InChI=1S/C31H46Si/c1-6-8-10-14-24-29(27-20-16-12-17-21-27)26-30(25-15-11-9-7-2)31(32(3,4)5)28-22-18-13-19-23-28/h12-13,16-23,26H,6-11,14-15,24-25H2,1-5H3 |
Clave InChI |
WNJQAPDCQLDHLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CC(=C(C1=CC=CC=C1)[Si](C)(C)C)CCCCCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14202617.png)
![Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol](/img/structure/B14202626.png)
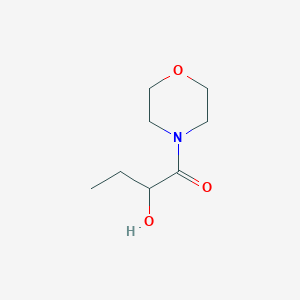
![2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene](/img/structure/B14202631.png)
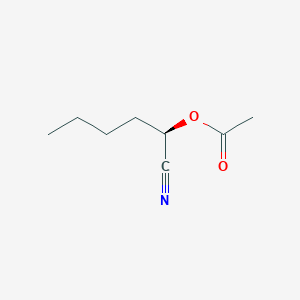
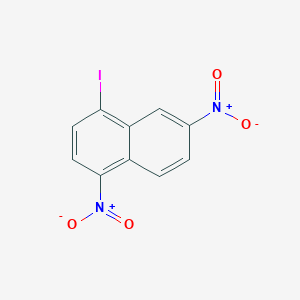
![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)


![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)
![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)
